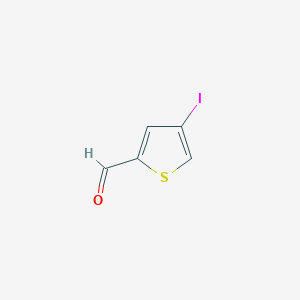

4-Iodothiophene-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IOS/c6-4-1-5(2-7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOKISLKNLACDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617829 | |

| Record name | 4-Iodothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18812-38-9 | |

| Record name | 4-Iodothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodothiophene 2 Carbaldehyde

Direct Iodination Strategies Applied to Thiophene-2-carbaldehyde (B41791) Precursors

Direct electrophilic substitution on the thiophene-2-carbaldehyde ring represents the most straightforward conceptual approach. However, the directing effects of the aldehyde group significantly influence the position of the incoming electrophile. The formyl group at the C2 position is an electron-withdrawing, deactivating group that directs incoming electrophiles primarily to the C5 position. thieme-connect.de Consequently, direct iodination of thiophene-2-carbaldehyde tends to yield 5-iodothiophene-2-carbaldehyde as the major product. thieme-connect.com Obtaining the 4-iodo isomer via this route is challenging and generally not the preferred synthetic strategy due to poor regioselectivity and low yields.

N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of aromatic and heterocyclic compounds under mild conditions. organic-chemistry.org For thiophene (B33073) derivatives, the reaction is often activated by an acid catalyst, such as 4-toluenesulfonic acid (TsOH), in a suitable solvent like ethanol. thieme-connect.comresearchgate.net While this method is efficient for many thiophenes, its application to thiophene-2-carbaldehyde for the synthesis of the 4-iodo isomer is hampered by regioselectivity. The electrophilic aromatic substitution (SEAr) on 2-substituted thiophenes with electron-withdrawing groups, such as the aldehyde, preferentially occurs at the 5-position. thieme-connect.com

Research shows that while electron-donating groups on the thiophene ring facilitate smooth iodination at room temperature, electron-withdrawing groups require more forcing conditions, such as heating. thieme-connect.com In the case of thiophene-2-carbaldehyde, the reaction requires acidic conditions to hydrolyze an intermediate acetal (B89532) that forms. thieme-connect.com However, the primary product is the 5-iodo isomer.

| Substrate | Reagent | Catalyst | Solvent | Temp. | Product | Yield | Ref. |

| Thiophene-2-carbaldehyde | NIS | TsOH | Ethanol | RT | 5-Iodothiophene-2-carbaldehyde | - | thieme-connect.com |

| 2-Methylthiophene | NIS | TsOH | Ethanol | RT | 5-Iodo-2-methylthiophene | 96% | thieme-connect.com |

| 2-Acetylthiophene | NIS | TsOH | Ethanol | 50°C | 5-Iodo-2-acetylthiophene | 95% | thieme-connect.com |

Potassium dichloroiodate monohydrate (KICl₂·H₂O) serves as another effective iodinating agent, acting as a stable source of iodine monochloride (ICl) in solution. researchgate.net It has been successfully used for the iodination of various benzene (B151609) and thiophene derivatives. thieme-connect.comresearchgate.net Studies indicate that 2-substituted thiophenes generally show good to excellent yields in these reactions. researchgate.net The reactivity and yield can be influenced by the reaction conditions, with liquid substrates often reacting better in water and solid substrates affording higher yields in dichloromethane (B109758) or under solvent-free conditions. researchgate.netresearchgate.net

Computational studies on the mechanism of iodination with KICl₂ show that ICl, formed from the dissociation of KICl₂, is the active iodinating species. The reaction proceeds through a nucleophilic attack from the thiophene ring onto the ICl. researchgate.net Despite its effectiveness, this reagent also follows the general rules of electrophilic substitution, leading to the preferential formation of 5-iodothiophene-2-carbaldehyde from thiophene-2-carbaldehyde. researchgate.net

The regiochemical outcome of direct iodination on thiophene-2-carbaldehyde is dictated by the electronic properties of the formyl group. As a deactivating, meta-directing group in the context of benzene, its effect on the five-membered thiophene ring directs incoming electrophiles to the position furthest from it and most activated by the ring's sulfur atom, which is the C5 position. thieme-connect.com

To synthesize the 4-iodo isomer, direct iodination is synthetically inefficient. Any formation of 4-iodothiophene-2-carbaldehyde would be as a minor byproduct, leading to difficult separation and very low yields. Therefore, optimizing the yield for the 4-iodo isomer through this method is not practical. Synthetic strategies instead pivot towards using precursors where the iodine is already in the desired position.

Synthesis through Strategic Functional Group Interconversion on Iodothiophene Scaffolds

A more viable and regioselective approach to this compound involves starting with a thiophene ring that is already iodinated at the 4-position and subsequently introducing the aldehyde functionality at the 2-position.

This strategy typically begins with 3-iodothiophene (B1329286) as the precursor. The aldehyde group can then be introduced at the C2 position through methods such as metal-halogen exchange followed by formylation. A common procedure involves treating 3-iodothiophene with a strong base like n-butyllithium (n-BuLi) at low temperatures. This generates a lithiated intermediate (2-lithio-3-iodothiophene) which can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired this compound after an aqueous workup. This method offers high regiocontrol as the lithiation occurs selectively at the position adjacent to the sulfur atom.

Alternative routes often leverage other 4-substituted thiophene-2-carbaldehydes. For instance, Suzuki-Miyaura cross-coupling reactions have been employed to synthesize various 4-arylthiophene-2-carbaldehydes starting from 4-bromothiophene-2-carbaldehyde. nih.gov This highlights the utility of 4-halothiophene-2-carbaldehydes as key intermediates. A potential, though less direct, route to the target compound could involve a halogen exchange reaction (e.g., Finkelstein reaction) on 4-bromothiophene-2-carbaldehyde to install the iodine.

Another precursor-based approach involves the synthesis and subsequent modification of compounds like 4-chloromethyl-5-iodothiophene-2-carbaldehyde. researchgate.netresearchgate.net Although this specific compound is iodinated at the 5-position, the methodology of building complex structures from simpler, halogenated thiophene aldehydes is a well-established principle in heterocyclic chemistry. researchgate.net These routes underscore a fundamental synthetic paradigm: it is often more efficient to build complexity around a pre-existing, correctly substituted core than to control regioselectivity on a more complex molecule.

Reactivity and Advanced Chemical Transformations of 4 Iodothiophene 2 Carbaldehyde

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. For 4-iodothiophene-2-carbaldehyde, the carbon-iodine bond serves as a reactive site for such transformations, including the Sonogashira and Suzuki-Miyaura coupling reactions. angenechemical.com These methods are highly valued for their efficiency and tolerance of various functional groups, such as the aldehyde group present in the starting material.

The Sonogashira reaction is a cornerstone of organic synthesis, facilitating the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgwalisongo.ac.id It has proven to be a highly effective method for the alkynylation of this compound.

The reaction of this compound with various terminal alkynes under Sonogashira conditions provides a direct route to 4-alkynylthiophene-2-carbaldehydes. These products are valuable intermediates for creating more complex π-conjugated systems. A typical procedure involves reacting this compound with a terminal alkyne, such as phenylacetylene (B144264), in the presence of a palladium complex like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI) as a co-catalyst, and a base like triethylamine (B128534) (TEA) which also serves as the solvent. The reaction is typically conducted under an inert atmosphere at elevated temperatures (60–80°C) to achieve good yields.

For instance, the synthesis of 4-(2-phenyleth-1-ynyl)thiophene-2-carbaldehyde (B67235) is achieved through this method, yielding a product that serves as a key precursor for constructing novel molecular materials. The versatility of this reaction allows for the coupling of a wide range of terminal alkynes, including both aryl and aliphatic acetylenes. nih.gov

Table 1: Representative Sonogashira Coupling of this compound

| Entry | Alkyne | Catalyst System | Base/Solvent | Temp. (°C) | Product | Ref. |

|---|

The mechanism of the Sonogashira coupling is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgarabjchem.org

Palladium Cycle : The cycle begins with the oxidative addition of the aryl iodide (this compound) to a Pd(0) species, forming a Pd(II)-thienyl complex. wikipedia.orglibretexts.org

Copper Cycle : Simultaneously, the terminal alkyne reacts with a copper(I) salt in the presence of the amine base to form a copper(I) acetylide species. wikipedia.org

Transmetalation : The copper acetylide then transfers the alkynyl group to the palladium(II) complex. arabjchem.org

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, the 4-alkynylthiophene-2-carbaldehyde, and regenerate the active Pd(0) catalyst. wikipedia.org

The choice of ligand for the palladium catalyst is crucial for the reaction's efficiency. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly used and play a key role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. libretexts.org However, research has explored various ligands to improve catalytic activity, including the use of N-heterocyclic carbenes (NHCs) and less toxic, bench-stable α,β-alkynones, which can promote the reaction at very low catalyst loadings. mdpi.com Furthermore, copper-free Sonogashira variations have been developed to prevent the undesired homocoupling of alkynes (Glaser coupling) and to create more environmentally friendly protocols. wikipedia.org

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms, specifically by reacting an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org This reaction is instrumental in synthesizing biaryl compounds and has been successfully applied to produce 4-arylthiophene-2-carbaldehydes. While many studies use the more readily available 4-bromothiophene-2-carbaldehyde, the principles and catalyst systems are directly applicable to the more reactive this compound. wikipedia.orgmdpi.com

The synthesis of 4-arylthiophene-2-carbaldehydes is efficiently achieved by the Suzuki-Miyaura cross-coupling of 4-halothiophene-2-carbaldehyde with various arylboronic acids or their pinacol (B44631) esters. mdpi.comnih.gov The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base. mdpi.comresearchgate.net A variety of bases can be used, with potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) being common choices. The solvent system often consists of a mixture of an organic solvent like toluene, 1,4-dioxane, or DMF, and water. mdpi.comscispace.com This methodology allows for the synthesis of a diverse library of 4-arylthiophene-2-carbaldehydes with yields ranging from moderate to excellent. mdpi.comresearchgate.net

Table 2: Suzuki-Miyaura Coupling of 4-Bromothiophene-2-carbaldehyde with Arylboronic Acids/Esters

| Entry | Arylboronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic pinacol ester | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 85 | mdpi.com |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 89 | mdpi.com |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 92 | mdpi.com |

| 4 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 75 | mdpi.com |

Note: Data is for the coupling of 4-bromothiophene-2-carbaldehyde, which serves as a model for the more reactive this compound.

The success of the Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent. mdpi.com The general mechanism involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Catalyst Systems : While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalyst systems often feature more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. mdpi.comntnu.no These advanced ligands can enhance catalytic activity, improve stability, and broaden the substrate scope, sometimes allowing reactions to proceed at room temperature. ntnu.noorganic-chemistry.org For challenging couplings involving thiophene (B33073) derivatives, highly active precatalysts have been shown to be particularly effective. ntnu.no

Substrate Scope : The Suzuki-Miyaura reaction is known for its broad substrate scope. A wide range of arylboronic acids, bearing both electron-donating and electron-withdrawing substituents, can be successfully coupled with the thiophene core. mdpi.comnih.gov This functional group tolerance is a key advantage, as groups like aldehydes, nitriles, and esters on either coupling partner are typically well-preserved under the reaction conditions. researchgate.net The reactivity of the halide partner follows the order I > Br > Cl, making this compound a highly suitable substrate for these transformations. libretexts.org

Ullmann-Type Coupling Reactions with Nucleophilic Partners

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a classic method for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.orgnih.govustc.edu.cn In the context of this compound, this reaction provides a pathway to introduce various nucleophiles at the C4 position of the thiophene ring.

A notable application is the coupling of this compound with imidazole (B134444), catalyzed by copper(I) iodide under microwave irradiation. This reaction, conducted at 150°C for 30 minutes in N-methyl-2-pyrrolidone (NMP) as the solvent, yields 4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde with a 58% yield. The use of microwave irradiation significantly reduces the reaction time compared to conventional heating methods.

The general mechanism for the Ullmann-type reaction involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org Ligands can be employed to promote these reactions under milder conditions. rsc.org

Table 1: Ullmann-Type Coupling of this compound with Imidazole.

| Catalyst | Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Copper(I) iodide | Imidazole | NMP | 150 | 30 | 58 |

Exploration of Other Transition Metal-Catalyzed Coupling Architectures

Beyond copper-catalyzed reactions, palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing this compound. eie.grnih.govprinceton.edu These methods offer a broad substrate scope and functional group tolerance. eie.gr

One of the most prominent examples is the Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne. ustc.edu.cn Specifically, this compound can be reacted with phenylacetylene in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, a copper(I) co-catalyst (CuI), and a base like triethylamine. This reaction typically requires heating between 60-80°C under an inert atmosphere to yield 4-(2-phenyleth-1-ynyl)thiophene-2-carbaldehyde.

Other significant transition metal-catalyzed coupling reactions applicable to aryl halides like this compound include the Suzuki-Miyaura (using organoboranes), Negishi (using organozinc compounds), and Heck (using alkenes) reactions. ustc.edu.cneie.gr These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Negishi), and reductive elimination. nih.gov

Table 2: Sonogashira Coupling of this compound.

| Catalyst System | Alkyne | Base | Temperature (°C) | Product |

| Pd(PPh₃)₂Cl₂, CuI | Phenylacetylene | Triethylamine | 60-80 | 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde |

Nucleophilic Additions and Condensation Reactions at the Formyl Moiety

The aldehyde functional group in this compound is a key site for reactivity, readily undergoing nucleophilic addition and condensation reactions. cymitquimica.compressbooks.pubsavemyexams.comchadsprep.comlibretexts.org The polarized carbon-oxygen double bond makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. savemyexams.com

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. pressbooks.pub This intermediate is then typically protonated to yield an alcohol. pressbooks.pub Aldehydes are generally more reactive than ketones in these reactions due to steric and electronic factors. pressbooks.pub

The formyl group of this compound can react with primary amines to form imines (also known as Schiff bases) and with hydroxylamine (B1172632) to form oximes. bham.ac.ukmasterorganicchemistry.com These reactions are condensation reactions, involving the initial nucleophilic addition of the nitrogen-containing reagent to the carbonyl group, followed by the elimination of a water molecule to form the C=N double bond. masterorganicchemistry.com

The formation of imines and oximes is often catalyzed by acid. bham.ac.uk These derivatives are significant in synthetic chemistry. For instance, oximes can be used in the Beckmann rearrangement to produce amides, and imines can be reduced to form secondary amines. masterorganicchemistry.com

When a nucleophile adds to an aldehyde like this compound, a new chiral center can be created at the former carbonyl carbon, provided the two groups attached to it are not identical. libretexts.org Since the carbonyl group is planar, the nucleophile can attack from either face of the plane with equal probability. savemyexams.comlibretexts.org This generally leads to the formation of a racemic mixture of two enantiomers. savemyexams.com

However, in the presence of a chiral catalyst or auxiliary, or if the substrate itself is chiral, stereoselective addition can occur, leading to an excess of one stereoisomer. For example, asymmetric metal-catalyzed α-arylation of aldehydes has been achieved with high enantioselectivity. nih.gov

Intramolecular Cyclization and Annulation Reactions

Palladium-catalyzed intramolecular arylation is a powerful method for constructing fused heterocyclic systems from appropriately substituted this compound derivatives. researchgate.netresearchgate.netrsc.org This reaction, a variation of the Heck reaction, involves the formation of a new carbon-carbon bond within the same molecule. researchgate.net

A key example is the synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes. researchgate.net This is achieved through the intramolecular cyclization of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes, which are themselves synthesized from 4-chloromethyl-5-iodothiophene-2-carbaldehyde. researchgate.net The palladium catalyst facilitates the C-C bond formation between the thiophene ring and the tethered aryl group. researchgate.net This methodology is tolerant of various functional groups and proceeds under relatively mild conditions. researchgate.netresearchgate.net

Cascade Reactions Exploiting the Synergistic Reactivity of Iodide and Aldehyde Moieties

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the preceding step, all within a single synthetic operation. wikipedia.org This approach offers high atom economy and efficiency by avoiding the isolation of intermediates. wikipedia.org In the case of this compound, the presence of both a reactive carbon-iodine bond and an aldehyde group on the same thiophene scaffold allows for the design of elegant cascade sequences.

A notable example of such a strategy is the palladium-catalyzed intramolecular cyclization of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes, which are derived from the related 4-chloromethyl-5-iodothiophene-2-carbaldehyde. researchgate.net In this process, the carbon-iodine bond is activated by a palladium catalyst, initiating an intramolecular arylation. This is followed by a subsequent reaction involving the aldehyde, leading to the formation of complex heterocyclic systems like 4H-thieno[3,2-c]chromene-2-carbaldehydes. researchgate.net This transformation highlights how the two functional groups can work in concert—one participating in a metal-catalyzed cross-coupling and the other being positioned to engage in a subsequent cyclization step.

The general principle of these cascade reactions is outlined in the table below, showcasing a representative transformation.

| Starting Material | Reaction Type | Key Transformations | Product Class |

| 4-Aryloxymethyl-5-iodothiophene-2-carbaldehyde | Intramolecular Palladium-Catalyzed Cascade | 1. Pd-catalyzed C-C bond formation (Intramolecular Arylation)2. Cyclization involving the aldehyde moiety | 4H-thieno[3,2-c]chromenes |

This table illustrates a conceptual cascade pathway based on reported transformations of similar structures. researchgate.net

Radical and Photochemical Transformations Involving this compound

The carbon-iodine bond in this compound is susceptible to cleavage under radical and photochemical conditions, opening up avenues for transformations distinct from traditional ionic pathways.

Investigations into Homolytic Cleavage of the Carbon-Iodine Bond

Homolytic cleavage, or homolysis, is the process where a chemical bond breaks, and each fragment retains one of the originally bonded electrons, resulting in the formation of two radicals. wikipedia.orgcurlyarrows.com This process typically requires energy input in the form of heat or light. wikipedia.org The carbon-iodine bond is relatively weak and can undergo homolytic fission, particularly upon exposure to ultraviolet radiation. wikipedia.orgnih.gov

In the context of this compound, the homolytic cleavage of the C-I bond would generate a thienyl radical at the 4-position and an iodine radical.

C-I Bond Homolysis Reaction

This compound + Energy (hv) → 4-Thienyl-2-carbaldehyde radical + Iodine radical

The stability of the resulting radical species is a key factor in determining the ease of this cleavage. wikipedia.org The formation of such radical intermediates is the first step in many photochemical reactions, including those used in the synthesis of complex molecules. curlyarrows.comnih.gov For instance, the photolysis of iodoform (B1672029) (CHI₃) is known to produce an iodine radical through C-I bond cleavage, which can then participate in further reactions like photocyclopropanation. nih.gov This precedent suggests that the C-I bond in this compound is a viable handle for initiating radical-mediated transformations.

Applications of Visible Light Mediated Processes

The use of visible light to drive chemical reactions, known as photoredox catalysis, has become a powerful tool in modern organic synthesis. fu-berlin.delu.se These reactions often employ a photocatalyst that absorbs visible light and then engages in electron transfer processes to generate reactive intermediates. fu-berlin.de

For aryl iodides, including heteroaryl iodides like iodothiophenes, visible-light-mediated processes offer a mild and efficient method for forming new bonds. fu-berlin.deresearchgate.netmpg.de Research has shown that nickel complexes, in the absence of an external photocatalyst, can absorb visible light and catalyze cross-coupling reactions of aryl iodides with various nucleophiles. researchgate.netmpg.de In these systems, a bipyridine ligand decorated with carbazole (B46965) groups allows the nickel complex to absorb visible light up to 450 nm, facilitating the coupling of substrates like 2-iodothiophene. researchgate.netmpg.de

Given this reactivity, this compound is an excellent candidate for such transformations. The aldehyde group is generally tolerated under these conditions, allowing for the selective functionalization of the carbon-iodine bond. This method enables the formation of carbon-sulfur, carbon-oxygen, and other carbon-heteroatom bonds under significantly milder conditions than traditional methods.

The table below summarizes the key features of a representative visible-light-mediated cross-coupling reaction applicable to iodo-thiophenes.

| Parameter | Description | Source(s) |

| Substrate | Aryl Iodides (including heteroaryl iodides like 2-iodothiophene) | researchgate.netmpg.de |

| Catalyst System | Nickel(II) salt (e.g., NiCl₂·glyme) with a modified bipyridine ligand (czbpy) | researchgate.netmpg.de |

| Energy Source | Visible Light (e.g., blue LEDs) | researchgate.netmpg.de |

| Key Advantage | Photocatalyst-free, proceeds under mild conditions | researchgate.netmpg.de |

| Potential Products | Aryl sulfones, aryl esters, etc., depending on the coupling partner | researchgate.net |

This table outlines a photocatalyst-free, visible-light-mediated nickel-catalyzed cross-coupling system reported for aryl iodides.

Development of Organic Electronic and Optoelectronic Materials

The pursuit of next-generation electronic devices has led to intensive research into organic materials that can replace or supplement traditional inorganic semiconductors. Thiophene-based molecules are at the forefront of this research due to their excellent chemical stability and electronic properties. rsc.org this compound serves as a critical building block for this class of materials.

This compound is an essential precursor for synthesizing organic semiconductors, which are the active components in devices like organic field-effect transistors (OFETs). The compound's value lies in its ability to form oligothiophenes and other extended π-conjugated systems. researchgate.net The electronic properties of these materials, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be precisely controlled. oaepublish.com This "tuning" is achieved by strategically extending the π-conjugation length or by adding electron-donating or electron-withdrawing groups to the molecular structure. oaepublish.com

The iodo group on the thiophene ring is readily displaced in metal-catalyzed cross-coupling reactions, allowing for the systematic construction of larger oligomeric structures. researchgate.net The aldehyde group provides another site for modification, enabling the introduction of various functionalities that can influence molecular packing and electronic characteristics. This synthetic flexibility allows for the creation of materials with tailored band gaps and charge carrier mobilities, which is crucial for optimizing semiconductor performance. nih.gov

Table 1: Influence of Structural Modifications on Semiconductor Properties

| Structural Modification | Effect on Electronic Properties | Rationale |

|---|---|---|

| Increased Conjugation Length | Decreased HOMO-LUMO Gap | Delocalizes π-electrons, lowering the energy required for excitation. oaepublish.com |

| Addition of Electron-Donating Groups | Raises HOMO Energy Level | Increases electron density in the π-system. |

| Addition of Electron-Withdrawing Groups | Lowers LUMO Energy Level | Reduces electron density in the π-system. |

| Molecular Doping | Modifies Charge Transport and Emission | Introduces guest molecules that alter the electronic landscape of the host material. nih.gov |

Thiophene-based polymers and oligomers, derived from precursors like this compound, are widely used in high-performance optoelectronic devices, including OLEDs and OSCs. rsc.orgnih.govcmu.edu

In OLEDs, these materials can function as the emissive layer, where the color of the emitted light is determined by the material's energy gap. The ability to tune the electronic structure of thiophene-based materials allows for the production of emitters across the visible spectrum. rsc.org Furthermore, related thiophene polymers like poly(3,4-ethylenedioxythiophene), or PEDOT, are used as hole-injection layers, facilitating the efficient movement of charge within the device. sigmaaldrich.com

In OSCs, also known as plastic solar cells, thiophene-based conjugated polymers are critical components of the active layer where sunlight is converted into electricity. rsc.orgnih.gov These materials act as the electron donor in the bulk heterojunction, paired with an electron acceptor. The performance of an OSC is highly dependent on the donor material's ability to absorb a broad range of the solar spectrum and to have appropriate energy levels (HOMO/LUMO) to ensure efficient charge separation and transport. The synthetic versatility offered by building blocks like this compound is key to developing new donor polymers that can improve the power conversion efficiency of these devices. nih.gov

Conductive polymers are a class of materials that combine the electrical properties of semiconductors or metals with the processing advantages of plastics. sigmaaldrich.com Polythiophenes are among the most stable and widely studied conductive polymers. cmu.edu this compound is a suitable monomer for fabricating such polymers.

The core principle behind these materials is an extended system of delocalized π-electrons along the polymer backbone. rsc.org This π-conjugated system is created by linking thiophene units together. The C-I bond in this compound is a prime reaction site for metal-catalyzed cross-coupling polymerizations, a common method for synthesizing polythiophenes. cmu.edu These reactions efficiently form the carbon-carbon bonds necessary to construct the polymer chain. researchgate.net The resulting polymers are typically semiconducting in their neutral state but can be made highly conductive through a process called doping, which involves chemical oxidation or reduction to introduce mobile charge carriers ("holes" or electrons) into the π-system. nih.govsigmaaldrich.com The ability to engineer these π-conjugated systems allows for the development of materials for a wide range of applications, from antistatic coatings and sensors to electrodes and transistors. cmu.edu

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. This compound has been identified as a valuable building block, or "linker," for the construction of COFs. ambeed.com

The aldehyde group is particularly important for COF synthesis, as it can undergo condensation reactions with multivalent amines to form stable imine linkages, which stitch the building blocks together into a robust, porous 2D or 3D network. The thiophene unit itself is incorporated into the framework's structure, imparting its inherent electronic and optical properties to the final material. oaepublish.com The iodine atom provides a site for post-synthetic modification, allowing for the introduction of new functional groups after the initial framework has been assembled. This feature enables the fine-tuning of the COF's properties for specific applications such as catalysis, gas storage, and chemical sensing. The high crystallinity of COFs, compared to many amorphous conjugated polymers, can be beneficial for charge carrier transport. oaepublish.com

Contributions to Medicinal Chemistry and Biological Sciences

The thiophene ring is a privileged structure in medicinal chemistry, appearing in the core of numerous approved pharmaceutical drugs. semanticscholar.org This makes thiophene derivatives a subject of intense research for discovering new therapeutic agents.

This compound is a strategic starting material for the synthesis of novel, bioactive thiophene derivatives. semanticscholar.orgresearchgate.net Its two reactive sites allow for a divergent synthetic approach, where a wide array of different molecular structures can be generated from a single precursor.

The iodo group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This allows for the straightforward introduction of various aryl and heteroaryl groups at the 4-position of the thiophene ring. The aldehyde group at the 2-position is also highly versatile; it can be used in condensation reactions to form larger heterocyclic systems or be converted into other functional groups like amines, alcohols, or carboxylic acids. This synthetic flexibility is crucial for exploring structure-activity relationships (SAR), where chemists systematically alter a molecule's structure to enhance its interaction with a biological target and improve its efficacy. Research has shown that derivatives synthesized from similar thiophene aldehydes exhibit promising biological activities, including antibacterial, antioxidant, and cytotoxic effects against cancer cells. nih.govsemanticscholar.org

Table 2: Synthetic Utility of this compound in Medicinal Chemistry

| Reactive Site | Reaction Type | Potential Modifications | Therapeutic Area of Interest |

|---|---|---|---|

| C-I Bond | Suzuki Coupling | Introduction of aryl/heteroaryl groups | Antibacterial, Anticancer nih.gov |

| C-I Bond | Sonogashira Coupling | Introduction of alkyne groups | Antiviral, Anticancer |

| C-I Bond | Buchwald-Hartwig Amination | Introduction of N-based linkers | Kinase Inhibitors |

| Aldehyde (C=O) | Reductive Amination | Formation of amine derivatives | CNS Agents, GPCR Modulators |

| Aldehyde (C=O) | Condensation | Formation of imines, hydrazones, heterocycles | Anti-inflammatory, Antimicrobial researchgate.netwikimedia.org |

| Aldehyde (C=O) | Oxidation/Reduction | Conversion to carboxylic acid/alcohol | Metabolic Disease, Cardiovascular |

Exploration of the Pharmacophoric Potential of Thiophene Scaffolds in Drug Discovery

The thiophene ring is recognized as a "privileged pharmacophore" in the field of medicinal chemistry due to its wide array of biological activities. nih.govresearchgate.net This five-membered sulfur-containing heterocycle is a versatile scaffold extensively used by researchers for developing new therapeutic agents. researchgate.net The significance of the thiophene moiety is underscored by its presence in numerous FDA-approved drugs, ranking it highly among heterocyclic systems in small molecule therapeutics. nih.gov

Thiophene's value in drug design stems from several key characteristics. It is frequently employed as a bio-isosteric replacement for monosubstituted phenyl rings in structure-activity relationship (SAR) studies. nih.gov The sulfur atom within the thiophene ring is a critical feature, as it can enhance drug-receptor interactions by participating in hydrogen bonding, which can improve the compound's binding affinity and specificity for its biological target. nih.govresearchgate.net Furthermore, the incorporation of this heteroatom modifies the physicochemical properties of a molecule, such as solubility and metabolism, compared to its carbocyclic analogs. nih.gov The electron-rich nature of the thiophene ring further augments its capacity to interact with a diverse range of biological targets. nih.gov

The structural versatility of the thiophene nucleus allows for synthetic modifications at various positions, providing a synthetically accessible framework for medicinal chemists. nih.gov This adaptability has led to the development of thiophene-containing compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects. nih.govresearchgate.netresearchgate.net

Rational Design of Analogs for Targeted Therapeutic Research

Rational drug design leverages the structural information of a lead compound, such as this compound, to create new analogs with improved therapeutic profiles. This process involves targeted molecular modifications to enhance efficacy, selectivity, and pharmacokinetic properties. eurekaselect.comnih.gov For thiophene-based scaffolds, rational design focuses on identifying key structural features that can be optimized for specific disease targets. eurekaselect.comjmpas.com

The structure of this compound offers two primary functional groups for modification: the aldehyde at the 2-position and the iodine atom at the 4-position. These sites serve as chemical handles for synthetic elaboration to generate a library of analogs. For instance, the aldehyde group can be readily transformed into other functional derivatives, which is a common strategy in developing new therapeutic entities. researchgate.net

A crucial aspect of rational design for iodinated compounds is metabolic stability. nih.gov The carbon-iodine bond's stability is a significant consideration, as in vivo deiodination can lead to loss of activity and potential off-target effects. Research indicates that iodine atoms attached to sp2 hybridized carbons, such as those in iodoarenes and iodinated heterocycles like this compound, generally exhibit greater stability compared to those on sp3 carbons. nih.gov The design process also considers the influence of the entire molecule on the stability of the radioiodine label, aiming to create analogs that retain the label in vivo for effective imaging or therapeutic action. nih.gov Structure-based drug design, which may involve computational modeling and docking studies, plays a vital role in predicting how newly designed analogs will interact with their biological targets, thereby guiding the synthetic efforts toward molecules with the highest potential for success. nih.govjmpas.com

Methodological Aspects of Biological Evaluation of Thiophene Derivatives

The biological evaluation of novel thiophene derivatives involves a range of standardized in vitro assays to determine their pharmacological activity and potential therapeutic applications. These methodologies are crucial for screening compounds and identifying promising candidates for further development.

A common primary step is the assessment of antimicrobial properties. This is typically performed by screening the synthesized compounds against a panel of selected Gram-positive and Gram-negative bacteria, as well as various fungal strains. tandfonline.comtandfonline.com The results from these screenings can identify compounds with significant antibacterial or antifungal activity, sometimes exceeding that of standard reference drugs. tandfonline.com

For compounds designed as potential anticancer agents, cytotoxicity is a key parameter. The MTT assay is a widely used colorimetric method to evaluate the cytotoxic activity of compounds against various cancer cell lines, such as colon carcinoma (HCT-116). tandfonline.com This assay measures the metabolic activity of cells and provides data on the concentration at which a compound inhibits cell growth.

Enzyme inhibition assays are fundamental for evaluating compounds designed to target specific enzymes. For instance, in the context of Alzheimer's disease research, the acetylcholinesterase inhibition activity of thiophene derivatives is often measured using the Ellman's method. nih.govmdpi.com This method allows for the quantification of a compound's ability to inhibit the enzyme, with results often compared to a standard drug like donepezil. nih.govmdpi.com For antitubercular research, the Microplate Alamar Blue Assay (MABA) technique is employed to test the potency of derivatives against Mycobacterium tuberculosis. jmpas.com

The following table summarizes common methods used for the biological evaluation of thiophene derivatives:

| Evaluation Target | Method / Assay | Purpose | Example Cell Line / Target |

| Antimicrobial Activity | In vitro screening | To determine antibacterial and antifungal efficacy. tandfonline.comtandfonline.com | P. aeruginosa, E. coli, C. albicans tandfonline.com |

| Anticancer Activity | MTT Assay | To measure cytotoxic effects on cancer cells. tandfonline.com | HCT-116 (Colon Carcinoma) tandfonline.com |

| Enzyme Inhibition | Ellman's Method | To quantify acetylcholinesterase inhibition. nih.govmdpi.com | Acetylcholinesterase |

| Antitubercular Activity | Microplate Alamar Blue Assay (MABA) | To assess inhibitory activity against M. tuberculosis. jmpas.com | Mycobacterium tuberculosis |

Role as an Intermediate in Complex Organic Syntheses

This compound is a versatile building block utilized as an intermediate in a variety of complex organic syntheses. angenechemical.com Its utility stems from the presence of reactive iodo and carbaldehyde functional groups, which allow for a range of chemical transformations. researchgate.net

A significant application of this compound is in palladium-catalyzed intramolecular cyclization reactions. researchgate.net Specifically, this compound can be derivatized to form precursors like 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes. These precursors then undergo intramolecular arylation, a type of Heck reaction, where the palladium catalyst facilitates the formation of a new ring system. researchgate.netresearchgate.net This strategy is an efficient method for synthesizing condensed heterocyclic structures, such as 4H-thieno[3,2-c]chromene-2-carbaldehydes, which are of interest for their potential biological activities. researchgate.netresearchgate.net The tolerance of this catalytic system to various functional groups and the mild reaction conditions make it a valuable synthetic tool. researchgate.net

Furthermore, the iodine atom in this compound can be replaced through metal-halogen exchange to create other reactive intermediates. For example, it can be converted into an organostannane derivative, such as a tributylstannyl compound, by reaction with an organolithium reagent followed by quenching with tributyltin chloride. acs.org These stannylated thiophenes are key intermediates in Stille coupling reactions, enabling the construction of larger, conjugated oligo(thieno[3,4-b]thiophene) systems, which are investigated for their optical and electronic properties in materials science. acs.org The aldehyde group remains available for subsequent transformations, further increasing the synthetic utility of the core structure. researchgate.net

Applications in Contemporary Research

Role in the Synthesis of Organic Electronic Materials

Thiophene-based compounds are cornerstones in the field of organic electronics due to their excellent charge transport properties. this compound serves as a key starting material for the synthesis of π-conjugated systems that are essential components of organic semiconductors, organic light-emitting diodes (OLEDs), and organic solar cells. nih.gov The ability to introduce various substituents through cross-coupling reactions allows for the fine-tuning of the electronic properties of the resulting materials.

Intermediate in the Development of Bioactive Molecules and Medicinal Chemistry

Thiophene-containing molecules are prevalent in medicinal chemistry, with many approved drugs featuring this heterocyclic core. nih.gov this compound is a versatile intermediate for the synthesis of novel bioactive compounds. cymitquimica.com For example, it can be used to synthesize derivatives that exhibit potential as enzyme inhibitors. The imidazole (B134444) ring, which can be introduced via a coupling reaction, is known to coordinate with metal ions in enzymes, making such derivatives interesting candidates for drug discovery. Furthermore, thieno[3,2-c]chromene derivatives, accessible from this compound precursors, have been investigated for their potential anti-inflammatory, analgesic, and other pharmacological activities. researchgate.net

Building Block for Advanced Functional Materials

Beyond organic electronics and medicinal chemistry, this compound is a building block for a range of advanced functional materials. angenechemical.com Its derivatives have been explored for applications such as fluorescent materials and as components in the synthesis of stable carbocations. The ability to construct complex, functionalized thiophene-based architectures through reactions of this compound ensures its continued importance in the development of new materials with tailored properties. cymitquimica.com

Conclusion

4-Iodothiophene-2-carbaldehyde stands out as a highly versatile and synthetically valuable heterocyclic compound. Its dual reactivity, stemming from the aldehyde and iodo functionalities, provides a powerful platform for the construction of a wide array of complex organic molecules. From its role as a key intermediate in the synthesis of advanced materials for organic electronics to its application in the development of new bioactive compounds, this compound continues to be a compound of significant interest to the scientific community. The ongoing exploration of its chemical reactivity and the development of new synthetic methodologies will undoubtedly lead to further innovations in both fundamental and applied chemistry.

Advanced Characterization Methodologies for 4 Iodothiophene 2 Carbaldehyde and Its Derivatives

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Derivative Characterization (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-Iodothiophene-2-carbaldehyde and its derivatives. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides definitive evidence of a compound's identity and purity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde proton and the two protons on the thiophene (B33073) ring. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The thiophene ring protons will appear as two distinct signals, likely doublets, due to coupling with each other. Their chemical shifts are influenced by the electronic effects of both the iodo and the formyl substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all carbon atoms within the molecule. The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, typically appearing in the range of δ 180-195 ppm. The four carbons of the thiophene ring will each produce a unique signal, with the carbon bearing the iodine atom (C-I) showing a chemical shift significantly influenced by the heavy atom effect. The chemical shifts of the other ring carbons are dictated by the combined electronic influences of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |

| ¹H | Thiophene Ring (H-3) | 7.0 - 8.0 | Doublet (d) |

| ¹H | Thiophene Ring (H-5) | 7.5 - 8.5 | Doublet (d) |

| ¹³C | Aldehyde (C=O) | 180 - 195 | - |

| ¹³C | Thiophene Ring (C-2) | 140 - 150 | - |

| ¹³C | Thiophene Ring (C-3) | 130 - 140 | - |

| ¹³C | Thiophene Ring (C-4) | 80 - 95 | - |

| ¹³C | Thiophene Ring (C-5) | 145 - 155 | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule. researchgate.net These methods are complementary and rely on the principle that molecular bonds vibrate at specific, quantized frequencies.

In the analysis of this compound, IR spectroscopy is particularly effective for identifying the strong absorption band of the carbonyl (C=O) group from the aldehyde. This typically appears as a sharp and intense peak in the region of 1660-1700 cm⁻¹. For the closely related thiophene-2-carbaldehyde (B41791), this stretching vibration is reported at 1665 cm⁻¹. researchgate.net The presence of conjugation with the thiophene ring shifts this frequency to a lower wavenumber compared to saturated aliphatic aldehydes. vscht.czlibretexts.orglibretexts.org

Other characteristic absorptions include C-H stretching vibrations of the aromatic thiophene ring, typically found just above 3000 cm⁻¹, and the C-H stretch of the aldehyde group, which gives rise to weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz The carbon-carbon double bond (C=C) stretching vibrations within the thiophene ring result in absorptions in the 1400-1600 cm⁻¹ region. The C-I bond also has a characteristic stretching frequency, though it appears at lower wavenumbers (typically <600 cm⁻¹) in the fingerprint region, which can be complex to interpret.

Raman spectroscopy, while providing similar information, is particularly sensitive to non-polar bonds and can be useful for analyzing the C=C and C-S bonds within the thiophene ring, complementing the data obtained from IR spectroscopy. nih.gov

Table 2: Key Infrared Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H (Thiophene) | Stretching | 3100 - 3000 | Medium |

| Aldehyde C-H | Stretching | 2850 - 2700 (often two bands) | Weak to Medium |

| Carbonyl (C=O) | Stretching | 1700 - 1660 | Strong, Sharp |

| Aromatic C=C (Thiophene) | Stretching | 1600 - 1400 | Medium to Weak |

| C-I | Stretching | 600 - 500 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. pnnl.gov Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas. nih.gov

For this compound (C₅H₃IOS), the theoretical exact mass of the molecular ion [M]⁺ can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ³²S, and ¹²⁷I). This calculated value can then be compared to the experimentally measured m/z value. A match within a very narrow tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula. This technique is invaluable for confirming the identity of a newly synthesized compound and ruling out potential impurities or alternative structures.

Table 3: Theoretical Exact Mass Calculation for this compound.

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 5 | 60.000000 |

| Hydrogen | ¹H | 1.007825 | 3 | 3.023475 |

| Iodine | ¹²⁷I | 126.904473 | 1 | 126.904473 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |

| Theoretical Exact Mass [M] | 237.894934 |

Advanced Morphological and Elemental Analysis for Derived Materials

When this compound is used as a monomer to synthesize polymers or as a precursor for other materials, a different set of characterization techniques is required to understand the properties of these bulk materials.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Surface Characterization

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful imaging techniques used to investigate the surface topography and morphology of materials derived from this compound, such as polymer films.

AFM provides three-dimensional surface topography at the nanoscale by scanning a sharp tip over the sample surface. It can provide quantitative data on surface roughness and feature dimensions. For poly(thiophene-2-carbaldehyde) films, AFM has been used to generate topographical maps and 3D images, confirming the particle-like morphology and providing precise measurements of surface roughness parameters. journalskuwait.org

Energy-Dispersive X-ray Spectroscopy (EDX) and X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX) and X-ray Photoelectron Spectroscopy (XPS) are used to determine the elemental composition of the synthesized materials.

EDX , often coupled with SEM, analyzes the characteristic X-rays emitted from a sample when bombarded by the electron beam. This provides a rapid, often semi-quantitative, analysis of the elements present in the near-surface region. For polymers derived from thiophene-2-carbaldehyde, EDX analysis has confirmed the presence of carbon, sulfur, and oxygen, consistent with the polymer structure. journalskuwait.org In derivatives of this compound, EDX would be expected to clearly detect the presence of iodine, carbon, sulfur, and oxygen.

XPS is a more surface-sensitive technique that provides not only elemental composition but also information about the chemical states and bonding environments of the elements. researchgate.net By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can distinguish between different oxidation states or functional groups. For poly(thiophene-2-carbaldehyde), XPS spectra show distinct peaks for Carbon (C 1s), Sulfur (S 1s), and Oxygen (O 1s), and high-resolution scans of the C 1s peak can differentiate between C-C/C-H, C-S, and C=O bonds. journalskuwait.org This level of detail is crucial for confirming the successful polymerization and the integrity of the functional groups in the final material.

Table 4: Comparison of Surface and Elemental Analysis Techniques for Derived Materials.

| Technique | Primary Information Obtained | Typical Application for Thiophene-Based Materials |

|---|---|---|

| SEM | Surface topography, morphology, particle size/shape | Imaging of polymer films to observe globular structures and aggregation. journalskuwait.org |

| AFM | 3D surface topography, quantitative surface roughness | High-resolution mapping of film surfaces to measure particle dimensions and roughness. journalskuwait.org |

| EDX | Elemental composition (semi-quantitative) | Confirming the presence of C, S, O, and I in the bulk material. journalskuwait.org |

| XPS | Surface elemental composition and chemical state | Verifying bonding environments (e.g., C-S, C=O) and surface purity. journalskuwait.orgresearchgate.net |

Chromatographic Methods for Product Isolation, Purification, and Analytical Separation

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound and its derivatives. These methods leverage the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. missouri.edu The choice of technique depends on the scale of the separation, the required purity, and the analytical goal, ranging from monitoring reaction progress to isolating final products and assessing their purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and effective analytical method primarily used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. orgchemboulder.com In the context of synthesizing derivatives of this compound, such as in Suzuki-Miyaura cross-coupling reactions, TLC is used to track the consumption of the starting material (e.g., 4-bromothiophene-2-carbaldehyde) and the formation of the desired product. nih.gov

The stationary phase is typically a thin layer of silica (B1680970) gel (e.g., Merck silica gel 60 PF254) coated on a plate of glass or aluminum. missouri.edunih.gov A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a specific solvent system (the mobile phase or eluent). orgchemboulder.com As the eluent ascends the plate via capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. mnstate.edu Less polar compounds interact less with the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf) value. The separation is visualized under a UV lamp (254-365 nm), where UV-active compounds appear as dark spots. nih.gov

The choice of eluent is critical for achieving good separation. A common starting point for thiophene derivatives involves a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. orgchemboulder.com The ideal solvent system for subsequent purification by column chromatography is one that moves the desired compound to an Rf of approximately 0.25-0.35. orgchemboulder.com

Table 1: Example TLC Analysis of a Suzuki Coupling Reaction Reaction: this compound + Arylboronic Acid → 4-Arylthiophene-2-carbaldehyde

| Compound | Function | Typical Rf Value (20% Ethyl Acetate in Hexanes) | Visualization |

| This compound | Starting Material | 0.50 | UV (254 nm) |

| Arylboronic Acid | Reagent | ~0.10 (or baseline) | UV / Staining |

| 4-Arylthiophene-2-carbaldehyde | Product | 0.35 | UV (254 nm) |

Column Chromatography

For the isolation and purification of multigram quantities of this compound derivatives, column chromatography is the most frequently employed method. aroonchande.com This preparative technique operates on the same principles as TLC but on a much larger scale. tamu.edu The stationary phase, typically silica gel of varying mesh sizes (e.g., 70–230 mesh for standard separations or 230–400 mesh for flash chromatography), is packed into a vertical glass column. nih.govtamu.edu

The crude reaction mixture is dissolved in a minimal amount of solvent and carefully loaded onto the top of the silica gel column. aroonchande.com The mobile phase is then passed through the column, either by gravity or under positive pressure (flash chromatography), to elute the separated components. tamu.edu Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

Elution often begins with a low-polarity solvent (e.g., 100% hexanes) and the polarity is gradually increased by adding a more polar solvent (e.g., ethyl acetate). This gradient elution allows for the separation of compounds with close Rf values. For instance, non-polar impurities and byproducts are washed out first, followed by the desired product, with highly polar baseline materials remaining on the column.

Table 2: Illustrative Flash Column Chromatography Purification Scheme

| Step | Mobile Phase (Ethyl Acetate / Hexanes) | Volume | Compounds Eluted |

| 1. Loading | 100% Hexanes | - | Crude mixture loaded |

| 2. Elution 1 | 2% EtOAc in Hexanes | 200 mL | Non-polar impurities |

| 3. Elution 2 | 5% EtOAc in Hexanes | 400 mL | Desired Product (e.g., 4-Arylthiophene-2-carbaldehyde) |

| 4. Elution 3 | 20% EtOAc in Hexanes | 200 mL | More polar byproducts |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for assessing the purity of this compound and its derivatives with high resolution and sensitivity. It can also be scaled for preparative separation to isolate impurities or purify small quantities of material. sielc.com

Reverse-phase HPLC (RP-HPLC) is a common mode used for these compounds. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.commdpi.com The separation mechanism is based on the hydrophobic interactions of the analytes with the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer.

A simple isocratic elution (constant mobile phase composition) using a mixture of acetonitrile and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape, can be effective for analyzing compounds like thiophene-2-carbaldehyde. sielc.com UV detection is typically used, as the thiophene ring and aldehyde functional group are strong chromophores. mdpi.com

Table 3: Typical Analytical RP-HPLC Conditions

| Parameter | Condition |

| Column | Newcrom R1 or equivalent C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (90:10 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 231 nm |

| Injection Volume | 10 µL |

| Typical Retention Time | 2-10 minutes |

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile and thermally stable compounds. It is well-suited for the purity assessment of this compound and its more volatile derivatives. Due to its high resolving power and sensitivity, GC is particularly useful for trace analysis. nih.gov

In GC, the sample is vaporized in a heated injector and swept by a carrier gas (mobile phase, e.g., helium or hydrogen) through a long, thin column (stationary phase). researchgate.net Separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column wall. For thiophenic compounds, a wax-type column (e.g., SH-WAX) is often suitable. shimadzu.com

Several detectors can be coupled with GC for the analysis of sulfur-containing and halogenated compounds:

Flame Ionization Detector (FID): A general-purpose detector that is sensitive to most organic compounds. gcms.cz

Flame Photometric Detector (FPD): Selective for sulfur- and phosphorus-containing compounds. gcms.cz

Sulfur Chemiluminescence Detector (SCD): Offers high sensitivity and selectivity specifically for sulfur compounds. shimadzu.comgcms.cz

Mass Spectrometry (MS): Provides structural information for definitive identification of the separated components. nih.gov

Table 4: Representative Gas Chromatography Analytical Parameters

| Parameter | Condition |

| Column | SH-WAX (30 m × 0.32 mm I.D., df = 1 μm) |

| Carrier Gas | Helium (Constant flow, 2.0 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 220 °C (hold 5 min) |

| Detector | Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometry (MS) |

| Detector Temperature | 250 °C |

Future Perspectives and Emerging Research Trajectories

Innovations in Green and Sustainable Synthetic Routes for 4-Iodothiophene-2-carbaldehyde

The chemical industry's increasing emphasis on green and sustainable practices is expected to heavily influence the future synthesis of this compound. nih.gov Traditional synthetic methods, while effective, often rely on harsh reagents and generate considerable waste. Future research will likely focus on developing more environmentally benign and atom-economical synthetic pathways.

One promising avenue is the exploration of iodine-catalyzed, base-promoted annulation reactions that utilize elemental sulfur as the sulfur source. rsc.org This approach offers a more sustainable alternative to traditional methods that may involve pre-functionalized and less readily available starting materials. Additionally, the principles of green chemistry encourage the use of safer solvents and the reduction of energy consumption, which could be achieved through the development of catalytic systems that operate under milder conditions. nih.gov

Continuous flow synthesis is another area ripe for exploration. The transition from batch to flow processes for the synthesis of thiophene (B33073) derivatives can offer significant advantages, including improved safety, better reaction control, and easier scalability. researchgate.net The development of a robust flow synthesis protocol for this compound would represent a significant step towards its large-scale, sustainable production.

Future sustainable approaches for the synthesis of iodinated thiophenes will also need to consider the lifecycle of the materials used, including the sourcing of raw materials and the management of byproducts. nih.gov The development of catalytic systems that can be recycled and reused will be a key focus in minimizing the environmental footprint of synthesizing this important chemical intermediate.

A comparative look at potential green synthesis strategies is presented in the table below:

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Iodine-Catalyzed Annulation | Use of elemental sulfur, reduced reliance on pre-functionalized starting materials. rsc.org | Catalyst optimization, expanding substrate scope. |

| Flow Chemistry | Improved safety, enhanced reaction control, scalability. researchgate.net | Reactor design, optimization of reaction parameters. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme discovery and engineering. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased energy efficiency. | Development of scalable microwave reactors. |

Unveiling Novel Reactivity Patterns and Advanced Selectivity Control in its Transformations

While this compound is a well-established precursor for cross-coupling reactions, future research is expected to uncover novel reactivity patterns and achieve higher levels of selectivity in its transformations. The presence of both an aldehyde and an iodo group on the thiophene ring offers multiple sites for chemical modification, and controlling the chemoselectivity of these transformations is a key challenge.

One area of growing interest is the direct C-H functionalization of the thiophene ring. mdpi.comnih.gov Developing catalytic systems that can selectively activate and functionalize the C-H bonds of this compound would provide a more direct and atom-economical route to complex thiophene derivatives, bypassing the need for pre-functionalization. nih.gov This would be particularly valuable for accessing derivatives that are difficult to synthesize using traditional methods.

Photocatalysis is another emerging field that holds significant promise for thiophene chemistry. scientific.netnih.govacs.orgbohrium.com The use of visible light to drive chemical reactions offers a sustainable and powerful tool for forging new chemical bonds. Research into the photocatalytic transformations of this compound could lead to the discovery of entirely new reaction pathways and the synthesis of novel molecular architectures. The study of the ultrafast photodissociation of iodothiophenes provides fundamental insights that can inform the design of such photocatalytic systems. researchgate.netnih.govbris.ac.ukrsc.org

Furthermore, a deeper understanding of the electronic properties of the thiophene ring and the influence of the iodo and carbaldehyde substituents will be crucial for designing highly selective transformations. Advanced spectroscopic and computational techniques will play a vital role in elucidating reaction mechanisms and predicting the outcomes of new reactions.

The table below outlines potential areas of exploration for novel reactivity:

| Reactivity Area | Potential Outcomes | Enabling Technologies |

| C-H Activation | Direct and atom-economical synthesis of complex derivatives. mdpi.comnih.gov | Transition metal catalysis, ligand design. |

| Photocatalysis | Discovery of new reaction pathways, sustainable bond formation. scientific.netnih.govacs.orgbohrium.com | Visible-light photocatalysts, flow reactors. |

| Electrosynthesis | Green and reagent-free transformations. | Advanced electrochemical cells. |

| Enzymatic Catalysis | High chemo-, regio-, and stereoselectivity. | Engineered enzymes. |

Computational-Aided Design and Virtual Screening for Targeted Applications

Computational chemistry is set to become an indispensable tool in unlocking the potential of this compound and its derivatives. nih.gov Molecular modeling, quantum chemical calculations, and virtual screening will enable the rational design of novel compounds with tailored properties for specific applications. nih.govrsc.orgtandfonline.comnih.govresearchgate.netnih.govwuxibiology.comyoutube.com

In the realm of drug discovery, computational methods can be used to design and screen virtual libraries of this compound derivatives against a wide range of biological targets. nih.govfrontiersin.orgnih.gov Techniques such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) can predict the binding affinity of these compounds to proteins and help identify promising candidates for further experimental investigation. nih.govtandfonline.com This in silico approach can significantly accelerate the early stages of drug discovery and reduce the costs associated with high-throughput screening. nih.govnih.govwuxibiology.comyoutube.com

Computational studies can also provide valuable insights into the electronic and photophysical properties of materials derived from this compound. rsc.org For instance, Density Functional Theory (DFT) calculations can be used to predict the absorption and emission spectra of novel dyes and polymers, guiding the synthesis of materials with optimized performance for applications in organic electronics.

The synergy between computational prediction and experimental validation will be a hallmark of future research in this area. Virtual screening can identify a manageable number of high-potential candidates from vast chemical libraries, which can then be synthesized and tested in the laboratory, creating a highly efficient discovery pipeline. nih.govwuxibiology.comyoutube.com

Key computational approaches and their applications are summarized below:

| Computational Method | Application in this compound Research |

| Molecular Docking | Predicting binding modes and affinities of derivatives to biological targets. nih.govtandfonline.com |

| 3D-QSAR | Establishing relationships between molecular structure and biological activity. nih.govtandfonline.com |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. nih.govnih.govwuxibiology.comyoutube.com |

| Density Functional Theory (DFT) | Predicting electronic, optical, and reactive properties. rsc.org |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of derivatives in biological or material environments. nih.govtandfonline.com |

Interdisciplinary Research Integrating this compound with Advanced Material Science and Pharmaceutical Development

The future of this compound research lies in its integration into interdisciplinary fields, particularly advanced material science and pharmaceutical development. researchgate.net Its unique combination of a reactive aldehyde, a versatile iodine handle, and an electronically rich thiophene core makes it an ideal platform for creating a diverse array of functional molecules and materials.

In material science, thiophene-based compounds are renowned for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net this compound serves as a key building block for the synthesis of conjugated polymers and small molecules with tailored electronic and optical properties. researchgate.net Future research will focus on designing and synthesizing novel materials derived from this compound for next-generation electronic devices. Thiophene-based materials are also being explored for their sensing capabilities, opening up possibilities for the development of novel chemical and biological sensors. nih.govacs.orgacs.orgmdpi.com

In pharmaceutical development, the thiophene scaffold is considered a "privileged structure" due to its presence in numerous approved drugs. nih.govnih.govpharmaguideline.com The ability to easily modify this compound at multiple positions makes it an attractive starting point for the synthesis of diverse compound libraries for drug discovery. google.comnih.govresearchgate.netwikipedia.org Its derivatives have shown potential in a range of therapeutic areas, including as anti-inflammatory and antimicrobial agents. frontiersin.orgnih.gov The bioactivation potential of thiophene-containing drugs is also an important area of ongoing research. acs.org The development of efficient synthetic routes to key pharmaceutical intermediates from halothiophenes remains a significant area of interest. sumitomo-chem.co.jp

The convergence of material science and pharmaceutical development can also be envisioned, for example, in the creation of drug delivery systems or biocompatible electronic devices. The versatility of this compound will be a key enabler of such interdisciplinary innovations.

The following table highlights the interdisciplinary research avenues for this compound:

| Research Field | Specific Applications | Key Research Goals |

| Advanced Material Science | Organic electronics (OLEDs, OPVs, OFETs), chemical sensors, conductive polymers. researchgate.netnih.govacs.orgacs.orgmdpi.com | Tuning electronic and optical properties, improving device efficiency and stability. |

| Pharmaceutical Development | Drug discovery (anti-inflammatory, antimicrobial), synthesis of pharmaceutical intermediates. frontiersin.orgnih.govpharmaguideline.comgoogle.comnih.govresearchgate.netwikipedia.orgsumitomo-chem.co.jp | Identification of novel bioactive compounds, development of efficient synthetic routes. |

| Biomedical Engineering | Biosensors, drug delivery systems, biocompatible materials. nih.gov | Enhancing sensitivity and selectivity of biosensors, controlled drug release. |

Q & A

Q. What are the common synthetic routes for preparing 4-Iodothiophene-2-carbaldehyde, and what analytical techniques are used to confirm its purity and structure?

Methodological Answer: this compound is typically synthesized via halogenation or cross-coupling reactions. For example, it serves as a starting material in visible-light-mediated oxidative halogenation to produce derivatives like 4-Cyclopropylthiophene-2-carbaldehyde. A standard procedure involves reacting this compound with cyclopropane precursors under controlled conditions (18 hours, yielding 92% product). Key analytical techniques include:

- NMR Spectroscopy : The aldehyde proton appears as a singlet at δ 9.84 (¹H NMR), while the thiophene ring protons resonate at δ 7.49 and 7.30. Carbonyl carbons are observed at δ 183.0 (¹³C NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 152.0290 for C₈H₈OS⁺) .

- Chromatography : TLC or HPLC monitors reaction progress and purity.

Q. How is nuclear magnetic resonance (NMR) spectroscopy employed to characterize this compound, and what key spectral features should researchers observe?

Methodological Answer: ¹H and ¹³C NMR are critical for structural elucidation:

- ¹H NMR : The aldehyde proton (CHO) appears as a sharp singlet at δ ~9.8–10.0 due to deshielding. Thiophene protons resonate between δ 7.3–7.5 as singlets or doublets depending on substitution patterns .